7-Chloro-1-[(2-phenylethyl)amino]anthracene-9,10-dione
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Overview
Description
7-Chloro-1-(phenethylamino)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. Anthracene derivatives are known for their interesting photophysical and photochemical properties, making them valuable in various scientific and industrial applications . This compound, in particular, has a unique structure that includes a chloro group and a phenethylamino group, which can influence its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki/Sonogashira cross-coupling reactions, which are known for their efficiency in forming carbon-carbon bonds . The reaction conditions often involve the use of palladium catalysts and bases under inert atmospheres to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of anthracene derivatives, including 7-Chloro-1-(phenethylamino)anthracene-9,10-dione, often employs large-scale batch reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1-(phenethylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The anthracene core can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone moiety back to anthracene.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the chloro group.
Major Products
The major products formed from these reactions include various anthraquinone derivatives, reduced anthracene compounds, and substituted anthracene derivatives .
Scientific Research Applications
7-Chloro-1-(phenethylamino)anthracene-9,10-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Chloro-1-(phenethylamino)anthracene-9,10-dione involves its interaction with molecular targets through its anthracene core. The compound can intercalate into DNA, disrupting its function and leading to cell death . Additionally, its photophysical properties allow it to generate reactive oxygen species upon light activation, which can damage cellular components .
Comparison with Similar Compounds
Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in OLEDs.
9,10-Dimethylanthracene: Exhibits high emission yield and used in triplet-triplet annihilation systems.
Anthraquinone: A common oxidation product of anthracene, used in dyes and pigments.
Uniqueness
7-Chloro-1-(phenethylamino)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct photophysical properties and reactivity. The presence of the chloro and phenethylamino groups allows for targeted chemical modifications and applications in various fields .
Properties
CAS No. |
61100-81-0 |
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Molecular Formula |
C22H16ClNO2 |
Molecular Weight |
361.8 g/mol |
IUPAC Name |
7-chloro-1-(2-phenylethylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C22H16ClNO2/c23-15-9-10-16-18(13-15)22(26)20-17(21(16)25)7-4-8-19(20)24-12-11-14-5-2-1-3-6-14/h1-10,13,24H,11-12H2 |
InChI Key |
BHDWQDSBUQEFSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=CC=CC3=C2C(=O)C4=C(C3=O)C=CC(=C4)Cl |
Origin of Product |
United States |
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